

# Quantum Chemical Analysis of 4,5-dinitro-1H-imidazole: A Technical Guide

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## Compound of Interest

Compound Name: 4,5-dinitro-1H-imidazole

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This technical guide provides an in-depth overview of the quantum chemical calculations concerning **4,5-dinitro-1H-imidazole**, a molecule of significant interest due to its energetic properties. This document outlines the theoretical framework, computational methodologies, and key findings relevant to the molecular structure and properties of this compound.

## Core Molecular Structure and Properties

**4,5-dinitro-1H-imidazole** is a heterocyclic organic compound characterized by an imidazole ring substituted with two nitro groups. Its molecular formula is  $C_3H_2N_4O_4$ . The presence of the nitro groups, known for their electron-withdrawing and energetic characteristics, makes this molecule a subject of study in the field of energetic materials.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the molecule's electronic structure, stability, and reactivity. These computational methods allow for the prediction of various molecular properties, which can be correlated with experimental data.

## Crystallographic Data

Experimental data from X-ray crystallography provides a crucial benchmark for validating computational results. The crystal structure of **4,5-dinitro-1H-imidazole** reveals two independent, conformationally similar molecules in the asymmetric unit. The imidazole rings

are essentially planar, with the nitro groups rotated out of the plane.[1][2] Intermolecular N—H···N hydrogen bonds are observed, forming layered structures in the crystal lattice.[1][2]

Table 1: Selected Crystallographic Data for **4,5-dinitro-1H-imidazole**

Parameter	Value
Molecular Formula	C <sub>3</sub> H <sub>2</sub> N <sub>4</sub> O <sub>4</sub>
Molecular Weight	158.09 g/mol
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	11.4797 (9)
b (Å)	8.8205 (7)
c (Å)	11.802 (1)
β (°)	107.827 (1)
Volume (Å <sup>3</sup> )	1137.65 (16)
Z	8

Data obtained at T = 100 K. Source:[1]

## Computational Methodology: A Standard Protocol

A standard and effective approach for the quantum chemical analysis of nitroimidazole derivatives involves Density Functional Theory (DFT). The following protocol is recommended for researchers investigating **4,5-dinitro-1H-imidazole**.

## Geometry Optimization

The initial step is to perform a full geometry optimization of the **4,5-dinitro-1H-imidazole** molecule. This is crucial to find the lowest energy conformation on the potential energy surface.

- Recommended Method: B3LYP functional. This hybrid functional is widely used and has been shown to provide a good balance between accuracy and computational cost for organic

molecules.

- Recommended Basis Set: 6-311++G(d,p). This basis set is robust, including polarization and diffuse functions, which are important for accurately describing the electronic structure of molecules with heteroatoms and potential for hydrogen bonding.

## Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis should be conducted at the same level of theory. This serves two primary purposes:

- Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
- Prediction of Infrared (IR) Spectra: The calculated vibrational frequencies can be compared with experimental IR spectra to further validate the computational model.

## Electronic Property Calculations

Once a stable geometry is confirmed, various electronic properties can be calculated to understand the molecule's reactivity and electronic nature.

- Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
- Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying regions susceptible to electrophilic and nucleophilic attack.
- Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.

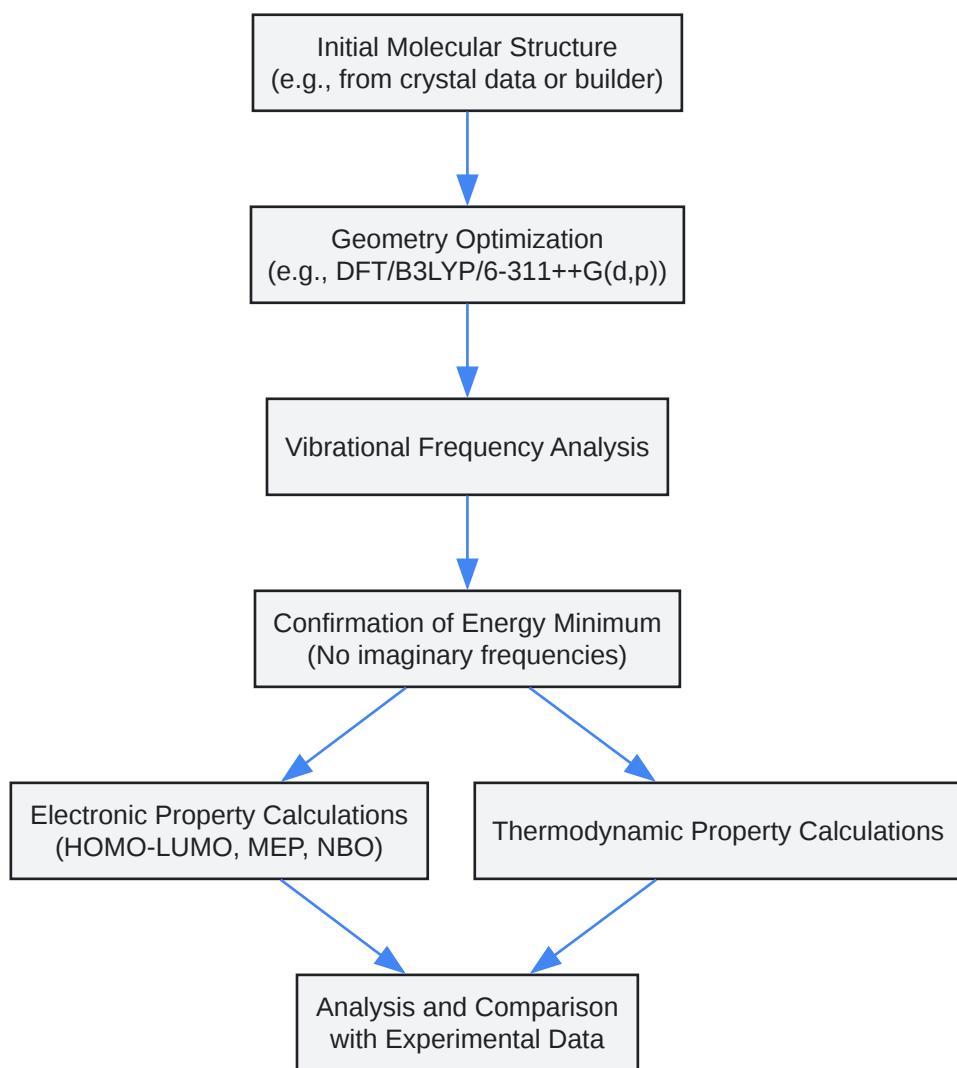
## Thermodynamic Properties

Thermodynamic properties such as standard heat capacities, entropies, and enthalpy changes can be calculated from the vibrational analysis data. These are valuable for understanding the

molecule's behavior at different temperatures.

## Logical Workflow for Quantum Chemical Calculations

The following diagram illustrates the standard workflow for performing quantum chemical calculations on a molecule like **4,5-dinitro-1H-imidazole**.



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Caption: A logical workflow for performing quantum chemical calculations.

## Synthesis and Characterization

The synthesis of **4,5-dinitro-1H-imidazole** is typically achieved through the nitration of imidazole. One reported method involves the neutralization of imidazole with concentrated sulfuric acid to form a disulfuric imidazole salt, which is then nitrated using a mixture of sulfuric acid and nitric acid.<sup>[3]</sup> An alternative approach involves the direct nitration of imidazole.<sup>[3]</sup> The methylated analogue, **1-methyl-4,5-dinitro-1H-imidazole**, can be synthesized by the methylation of **4,5-dinitro-1H-imidazole** or by the direct nitration of 1-methylimidazole.<sup>[4]</sup>

Characterization of the synthesized compounds is performed using various spectroscopic techniques:

- Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H, C-H, C=N, and NO<sub>2</sub> vibrations.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are used to elucidate the molecular structure.
- Elemental Analysis: To confirm the elemental composition of the compound.

Table 2: Experimental Spectroscopic and Physical Data for 1-methyl-**4,5-dinitro-1H-imidazole**

Property	Value
Melting Point (°C)	75-76
IR (cm <sup>-1</sup> )	3131 (C-H), 1556 (NO <sub>2</sub> ), 1528 (C=C), 1161 (C-N)
<sup>1</sup> H NMR (δ, ppm)	7.97 (1H, s, C-H), 4.13 (3H, s, CH <sub>3</sub> )
<sup>13</sup> C NMR (δ, ppm)	139.8 (C-4), 136.1 (C-2), 133.6 (C-5), 38.1 (CH <sub>3</sub> )
Source:	[4]

## Conclusion

Quantum chemical calculations provide a powerful tool for investigating the molecular properties of **4,5-dinitro-1H-imidazole**. By employing robust computational methodologies such as DFT with appropriate functionals and basis sets, researchers can gain detailed insights

into the molecule's geometry, electronic structure, and reactivity. These theoretical findings, when validated against experimental data, contribute to a comprehensive understanding of this energetic material, which is crucial for its potential applications in various fields, including drug development and materials science.

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